

# Methods for reducing background growth on Aureobasidin A selection plates.

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# Aureobasidin A Selection: Technical Support Center

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing background growth on Aureobasidin A (AbA) selection plates.

## **Troubleshooting Guides**

High background growth on Aureobasidin A selection plates can obscure true positive colonies and complicate screening experiments. The following guides address common causes of background growth and provide systematic solutions.

## Issue 1: High incidence of small, fuzzy, or "satellite" colonies.

#### Possible Cause:

- Localized depletion of Aureobasidin A: Resistant colonies can deplete the antibiotic in their immediate vicinity, allowing non-resistant cells to grow as small "satellite" colonies around them.
- Low Aureobasidin A concentration: The concentration of AbA in the plates may be too low to effectively kill all sensitive cells.



 Prolonged incubation: Extended incubation times can lead to the breakdown of the antibiotic and the emergence of background growth.

#### **Troubleshooting Steps:**

- Optimize Aureobasidin A Concentration:
  - Perform a kill curve experiment to determine the minimal inhibitory concentration (MIC) for your specific yeast strain.
  - Use a concentration of AbA that is 2-5 times the MIC for selection.
- Ensure Proper Plate Preparation:
  - Add Aureobasidin A to the molten agar when it has cooled to 50-55°C to prevent heatinduced degradation.[1]
  - Ensure even distribution of the antibiotic by gently swirling the agar before pouring the plates.
  - Pour plates on a level surface to ensure uniform agar depth.
- Control Incubation Time and Temperature:
  - Incubate plates at the optimal temperature for your yeast strain.
  - Monitor plates daily and pick colonies as soon as they are large enough to handle. Avoid incubating plates for longer than 3-5 days.
- Re-streak Potential Positives:
  - To confirm resistance, re-streak colonies from the primary selection plate onto a fresh
    plate containing the same or a higher concentration of Aureobasidin A. Satellite colonies
    will not grow upon re-streaking.

# Issue 2: Confluent lawn of growth or a high number of uniformly sized colonies.



#### Possible Cause:

- Spontaneous Resistance: Yeast cells can acquire spontaneous mutations that confer resistance to Aureobasidin A. The frequency of these mutations is generally low but can be a factor.
- Ineffective Antibiotic: The Aureobasidin A stock solution may have degraded, or the plates may have been prepared with an inactive batch of the antibiotic.
- Incorrect Plate Preparation: The Aureobasidin A may not have been added to the plates, or it
  was added at a significantly lower concentration than intended.

#### **Troubleshooting Steps:**

- Verify Aureobasidin A Activity:
  - Test the activity of your Aureobasidin A stock solution and prepared plates by plating a known sensitive (wild-type) yeast strain. No growth should be observed.
- Review Plate Preparation Protocol:
  - Double-check calculations for the amount of Aureobasidin A added to the media.
  - Ensure that the correct volume of the antibiotic stock solution was added.
- Consider the Possibility of Spontaneous Mutants:
  - If true positive colonies are expected to be rare, a higher than expected number of colonies could be spontaneous resistors. This is a known phenomenon where mutations in the AUR1 gene or overexpression of other genes like PDR16 can confer resistance.
  - Analyze a few of the background colonies by PCR and sequencing of the AUR1 gene to check for mutations.

## Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Aureobasidin A?

## Troubleshooting & Optimization





A1: Aureobasidin A is a cyclic depsipeptide antibiotic that is toxic to yeast.[3][4] It works by inhibiting the enzyme inositol phosphorylceramide (IPC) synthase, which is essential for the synthesis of sphingolipids, a critical component of the yeast cell membrane.[2][5] This inhibition disrupts cell membrane integrity and leads to cell death.[2] The gene encoding IPC synthase in Saccharomyces cerevisiae is AUR1.[2][3]

Q2: How does the AUR1-C gene confer resistance to Aureobasidin A?

A2: The AUR1-C gene is a mutant version of the AUR1 gene that encodes a modified IPC synthase.[2][4] This altered enzyme is no longer inhibited by Aureobasidin A, allowing cells expressing AUR1-C to grow in the presence of the antibiotic.[2][4]

Q3: What is the recommended concentration of Aureobasidin A for selection?

A3: The optimal concentration of Aureobasidin A can vary depending on the yeast strain and the specific experimental conditions. However, a general starting range is 100-1000 ng/mL.[5] It is highly recommended to perform a dose-response (kill curve) experiment to determine the minimum inhibitory concentration (MIC) for your particular yeast strain. For selection, a concentration of 2-5 times the MIC is often used.

Q4: How should I prepare and store Aureobasidin A stock solutions and plates?

A4:

- Stock Solution: Dissolve lyophilized Aureobasidin A in absolute ethanol or methanol to a concentration of 0.5-5.0 mg/mL.[6][7] Store the stock solution at 4°C.[6][7]
- Plates: Add the Aureobasidin A stock solution to your molten agar medium after it has cooled to 50-55°C. Pour the plates and allow them to solidify. Store the plates at 4°C and use them within a few weeks for optimal performance.

Q5: Can I reuse Aureobasidin A plates?

A5: It is not recommended to reuse Aureobasidin A plates. The antibiotic can degrade over time, and repeated use may lead to an increased risk of contamination and a higher background of non-resistant colonies.



Q6: What are the main causes of background growth on Aureobasidin A plates?

A6: The primary causes of background growth include:

- Satellite colonies: Growth of non-resistant cells in areas where the antibiotic has been locally depleted by resistant colonies.
- Spontaneous resistance: The natural occurrence of mutations that confer resistance to Aureobasidin A.
- Suboptimal antibiotic concentration: Using a concentration of Aureobasidin A that is too low to effectively kill all sensitive cells.
- Antibiotic degradation: Improper storage or handling of Aureobasidin A or the selection plates.
- Extended incubation: Allowing plates to incubate for too long, which can lead to antibiotic breakdown and the emergence of background growth.

## **Data Presentation**

Table 1: Recommended Aureobasidin A Concentrations

Yeast Strain	Suggested Starting Concentration (ng/mL)	Reference
Saccharomyces cerevisiae	100 - 1000	[5]
Pichia pastoris (GS115)	50 - 1000	[2]

Note: The optimal concentration should be empirically determined for each specific strain and experimental setup.

## **Experimental Protocols**

# Protocol 1: Determination of Minimal Inhibitory Concentration (MIC) of Aureobasidin A



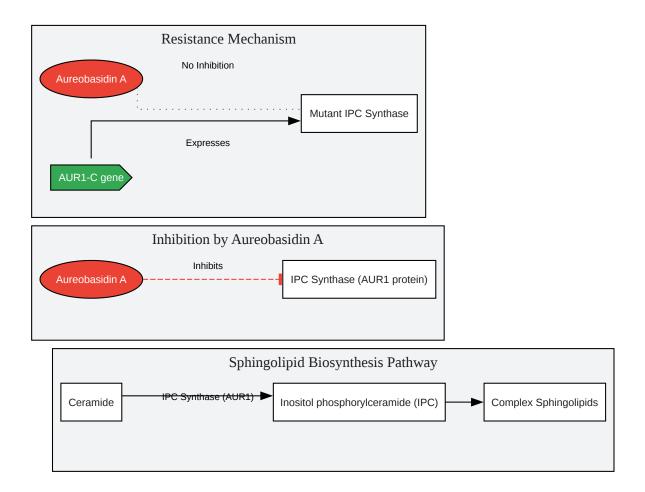
- Prepare Yeast Culture: Inoculate a single colony of your yeast strain into 5 mL of appropriate liquid medium (e.g., YPD) and grow overnight at 30°C with shaking.
- Prepare Serial Dilutions of Aureobasidin A: Prepare a series of agar plates with varying concentrations of Aureobasidin A (e.g., 0, 50, 100, 200, 400, 800 ng/mL).
- Plate Yeast Cells: Dilute the overnight culture to an OD $_{600}$  of 0.1. Plate 100  $\mu$ L of the diluted culture onto each of the prepared plates.
- Incubate: Incubate the plates at 30°C for 3-5 days.
- Determine MIC: The MIC is the lowest concentration of Aureobasidin A that completely inhibits the growth of the yeast strain.

## Protocol 2: Preparation of Aureobasidin A Selection Plates

- Prepare Agar Medium: Prepare your desired agar medium (e.g., YPD agar) and autoclave.
- Cool the Medium: Place the autoclaved medium in a 55°C water bath until it equilibrates to this temperature.
- Add Aureobasidin A: Add the appropriate volume of your Aureobasidin A stock solution to the cooled agar to achieve the desired final concentration. Swirl the flask gently but thoroughly to ensure even mixing.
- Pour Plates: Pour the plates on a level surface and allow them to solidify completely.
- Storage: Store the plates at 4°C in a sealed bag to prevent drying.

# Mandatory Visualization Diagram 1: Aureobasidin A Mechanism of Action and Resistance



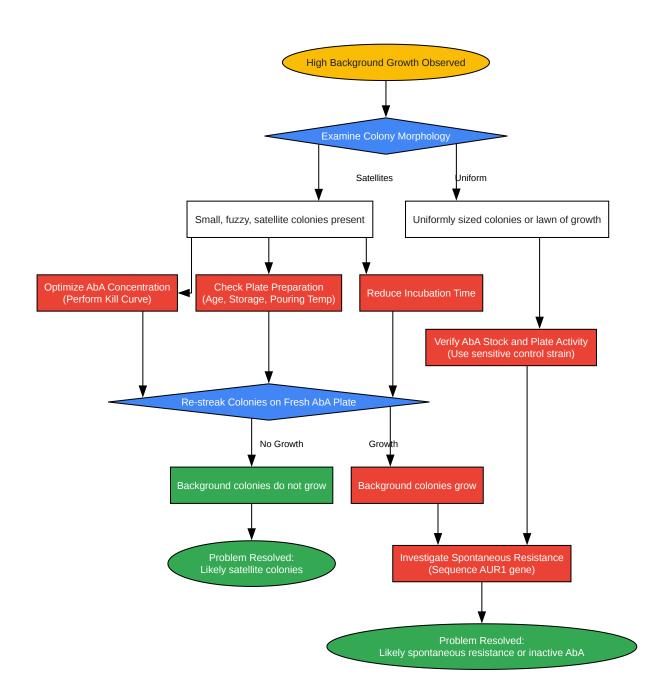


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Caption: Mechanism of Aureobasidin A action and AUR1-C mediated resistance.

# Diagram 2: Troubleshooting Workflow for High Background on AbA Plates





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Caption: A logical workflow for troubleshooting high background on Aureobasidin A plates.



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